Eutylone

Catalog No.
S871211
CAS No.
802855-66-9
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eutylone

CAS Number

802855-66-9

Product Name

Eutylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Eutylone, scientifically known as β-Keto-ethylbenzodioxolylbutanamine, is a synthetic cathinone that belongs to a class of compounds analogous to the naturally occurring khat plant alkaloids. Its molecular formula is C13H17NO3, and it has gained attention primarily as a designer drug in the late 2010s, often marketed under various names, including "bath salts" . Eutylone's structure closely resembles that of 3,4-methylenedioxymethamphetamine (commonly known as MDMA) and methylenedioxypyrovalerone, which allows it to interact with neurotransmitter systems in a manner similar to these substances .

. The initial step involves the bromination of a precursor compound, followed by a reaction with N-ethylamine to form eutylone. This process can also yield its hydrochloride salt, which is soluble in various solvents such as water and methanol . The synthesis pathway typically includes:

  • Bromination: The precursor compound undergoes bromination using bromine in dichloromethane.
  • Formation of Eutylone: The brominated intermediate reacts with N-ethylamine in the presence of a base such as triethylamine.
  • Salt Formation: Eutylone can be converted into its hydrochloride salt for stability and solubility enhancement .

Eutylone exhibits significant biological activity primarily through its interaction with monoamine transporters in the brain. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased concentrations of these monoamines in synaptic clefts . This mechanism is similar to that of other stimulants like cocaine and MDMA, contributing to its psychoactive effects, which include increased energy, euphoria, and enhanced sociability .

In animal studies, eutylone has demonstrated dose-dependent locomotor stimulation, indicating its potential for abuse and psychostimulant side effects in humans .

The synthesis of eutylone involves several steps that can be performed under controlled laboratory conditions. The following outlines the common methods used:

  • Starting Material Preparation: Begin with 1-(2H-1,3-benzodioxol-5-yl)butan-1-one.
  • Bromination: React the starting material with bromine in dichloromethane at room temperature to obtain a brominated intermediate.
  • Amine Reaction: Treat the brominated compound with N-ethylamine and a base (e.g., triethylamine) under reflux conditions.
  • Purification: Isolate and purify the resulting eutylone via crystallization or chromatography techniques.

The entire process can be adjusted based on desired yields and purity levels .

Studies involving eutylone have focused on its interaction with monoamine transporters:

  • Dopamine Transporter (DAT): Eutylone shows potent inhibition of dopamine reuptake.
  • Serotonin Transporter (SERT): It exhibits partial releasing activity at SERT.
  • Norepinephrine Transporter (NET): Eutylone also inhibits norepinephrine uptake but with lower potency compared to its effects on DAT .

Comparative studies indicate that while eutylone shares similar properties with other synthetic cathinones like pentylone and dibutylone, it demonstrates unique pharmacological profiles that warrant further investigation into its safety and potential therapeutic uses.

Similar Compounds: Comparison

Eutylone has several structural analogs within the synthetic cathinone class. Here are some notable compounds for comparison:

CompoundStructural SimilarityKey Differences
MethyloneSimilar backboneMethyl group instead of ethyl; different potency
PentyloneSimilar backboneLonger carbon chain; slightly different effects
DibutyloneSimilar backboneDifferent amine substitution; less potent

Eutylone stands out due to its ethyl substitutions at both the alpha-carbon and amine positions, which influence its pharmacological activity compared to these related compounds .

Eutylone's systematic chemical nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one. The Chemical Abstracts Service registry has assigned two distinct identification numbers: 802855-66-9 for the free base form and 17764-18-0 for the hydrochloride salt variant. Alternative nomenclature systems recognize the compound as β-keto-1,3-benzodioxolyl-N-ethylbutanamine, reflecting its structural classification within the beta-ketone amphetamine family. The compound is also systematically referred to as β-keto-ethylbenzodioxolylbutanamine and carries the abbreviated designation bk-EBDB in chemical literature.

The molecular formula C13H17NO3 represents a total molecular weight of 235.28 grams per mole, establishing eutylone's position among medium-molecular-weight synthetic cathinones. The structural composition includes thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, with the methylenedioxy ring system contributing significantly to the overall molecular architecture. The presence of the chiral center at the α-carbon creates the possibility for enantiomeric pairs, specifically (2S)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one and (2R)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one, though commercial preparations typically exist as racemic mixtures.

Chemical Abstract Service index nomenclature classifies eutylone as 1-butanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, providing an alternative systematic approach to compound identification. The InChI (International Chemical Identifier) string for eutylone is InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3, while the corresponding InChIKey is YERSNXHEOIYEGX-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous chemical database searches and facilitate international scientific communication regarding eutylone research.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy analysis of eutylone reveals distinctive absorption bands that provide crucial structural information for compound identification [1] [2] [3]. The infrared spectrum exhibits a characteristic carbonyl stretching vibration at 1682 cm⁻¹, which is indicative of the ketone functional group present in the cathinone backbone [1] [2] [3]. This carbonyl peak represents one of the most diagnostic features for distinguishing eutylone from other psychoactive substances.

The aromatic region shows prominent bands at 1503 cm⁻¹ and 1488 cm⁻¹, corresponding to carbon-carbon stretching vibrations within the benzodioxole ring system [1] [2] [3]. Additional bands at 1436 cm⁻¹ and 1363 cm⁻¹ are attributed to carbon-hydrogen bending vibrations from both aromatic and aliphatic components of the molecule [1] [2] [3].

The fingerprint region contains several diagnostic peaks including carbon-oxygen stretching vibrations at 1256 cm⁻¹ and 1092 cm⁻¹ [1] [2] [3]. A particularly significant band at 1035 cm⁻¹ is characteristic of the methylenedioxy group, which is a key structural feature distinguishing eutylone from non-methylenedioxy cathinones [1] [2] [3]. Aromatic carbon-hydrogen bending vibrations appear at 935 cm⁻¹, 840 cm⁻¹, and 800 cm⁻¹, providing additional confirmation of the substituted benzene ring structure [1] [2] [3].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy serves as a definitive method for structural confirmation of eutylone [1] [2]. The technique provides detailed information about the hydrogen atoms within the molecule and their chemical environments. Analysis using deuterated methanol as the solvent enables clear resolution of the various proton signals [1] [2].

The aromatic protons of the benzodioxole ring system typically appear in the downfield region, while the aliphatic protons of the ethyl and butyl chains are observed in the upfield regions of the spectrum [1] [2]. The methylenedioxy bridge protons appear as a characteristic singlet, providing unambiguous evidence for this structural feature [1] [2]. The ethylamino substituent produces distinctive multiplets that aid in differentiating eutylone from other cathinone analogs with different alkyl substitutions [1] [2].

Ultraviolet-Visible Spectroscopy

While specific ultraviolet-visible spectroscopic data for eutylone are limited in the literature, the compound's aromatic benzodioxole system is expected to exhibit characteristic absorption in the ultraviolet region [4]. The conjugated π-electron system of the methylenedioxyphenyl group typically produces absorption bands in the range of 250-300 nanometers [4]. The carbonyl group in conjugation with the aromatic system may contribute to additional absorption features, though detailed spectroscopic parameters require further investigation [4].

Chromatographic Behavior in Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Systems

Gas Chromatography-Mass Spectrometry Performance

Gas chromatography-mass spectrometry analysis demonstrates excellent separation and identification capabilities for eutylone [5] [6] [7]. Under standard analytical conditions using a HP1-MS column (30 meters × 0.25 millimeters internal diameter, 0.25 micrometers film thickness), eutylone exhibits a retention time of 6.01 minutes [5]. The chromatographic conditions include an injection volume of 1 microliter with a split ratio of 1:50, injector temperature of 280°C, and helium carrier gas flow rate of 1.2 milliliters per minute [5].

The gas chromatographic oven program begins at 170°C for 1 minute, followed by heating to 190°C at a rate of 8°C per minute, then to 293°C at 18°C per minute with a 7.1-minute hold, and finally to 325°C at 50°C per minute with a 6.1-minute isothermal period [5]. These conditions provide adequate separation from structurally related cathinones while maintaining reasonable analysis time [5] [6].

Liquid Chromatography-Mass Spectrometry Characteristics

Liquid chromatography-mass spectrometry methods demonstrate superior performance for eutylone analysis, particularly for biological samples [8] [9] [10]. Multiple column chemistries have been successfully employed, including reversed-phase C18 stationary phases [5] [11] [9]. Using a Kinetex C18 column (50 millimeters × 3.0 millimeters, 2.6 micrometers particle size), eutylone elutes at 4.66 minutes under gradient conditions [11].

The mobile phase system typically consists of aqueous ammonium formate with formic acid (mobile phase A) and methanol-acetonitrile mixture (mobile phase B) [5] [11]. Gradient elution begins at 95% aqueous phase, transitioning to 95% organic phase over 13 minutes, providing excellent peak shape and resolution [11]. Zorbax Eclipse XDB-C18 columns (50 millimeters × 4.6 millimeters, 1.8 micrometers) yield retention times of 4.57 minutes under similar conditions [5].

Advanced liquid chromatography techniques using biphenyl stationary phases have demonstrated superior resolution of eutylone from its structural isomers, particularly pentylone [9]. This chromatographic selectivity is crucial for forensic applications where accurate identification of specific cathinone analogs is required [9] [7].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry of eutylone produces a prominent protonated molecular ion at m/z 236.1282 [M+H]⁺, corresponding to the addition of a proton to the neutral molecule [1] [2] [5] [11]. High-resolution mass spectrometry measurements confirm the exact mass with exceptional accuracy, typically within 0.5 parts per million of the theoretical value [5] [11].

The fragmentation pattern under collision-induced dissociation conditions reveals several characteristic product ions [1] [2] [8] [10]. The base peak occurs at m/z 86.0964, representing an iminium ion formed through cleavage of the carbon-carbon bond adjacent to the nitrogen atom [1] [2] [6]. This fragment is particularly diagnostic for N-ethyl substituted cathinones [6].

Additional significant fragments include m/z 149.0235, corresponding to the methylenedioxyphenyl cation formed by loss of the ethylaminobutyl side chain [1] [2] [11]. The fragment at m/z 121.0286 represents the methylenedioxybenzyl cation, formed through further loss of carbon monoxide from the m/z 149 ion [1] [2] [11]. Minor fragments at m/z 65.0386 and m/z 58.0651 correspond to the cyclopentadienyl cation and ethylamine fragment, respectively [1] [2].

Electron Ionization Mass Spectrometry

Electron ionization mass spectrometry produces extensive fragmentation of eutylone, providing complementary structural information to electrospray ionization techniques [5] [6] [12]. The molecular ion peak is typically of low intensity due to the high energy of electron ionization [6] [12]. The base peak at m/z 86 corresponds to the same iminium ion observed in electrospray ionization, confirming its stability and diagnostic value [5] [6].

Characteristic fragment ions include m/z 58, representing the ethylamine moiety, and m/z 149, corresponding to the aromatic portion of the molecule [5] [6]. The fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, followed by rearrangement processes typical of substituted cathinones [6] [12].

Differential Scanning Calorimetry and Thermal Decomposition

Thermal Analysis Properties

Differential scanning calorimetry analysis of eutylone hydrochloride reveals important thermal characteristics for compound identification and stability assessment [13] [14] [15]. The melting point of the hydrochloride salt occurs at 238-239°C, providing a definitive physical property for compound verification [16]. Thermal analysis demonstrates that the compound maintains stability up to its melting point under controlled atmospheric conditions [13] [15].

Thermogravimetric analysis indicates that eutylone begins to decompose shortly after melting, with significant mass loss occurring above 250°C [13] [14]. The thermal decomposition pattern is consistent with other synthetic cathinones, involving initial loss of alkyl substituents followed by breakdown of the aromatic ring system [14] [15].

Thermal Degradation Mechanisms

Thermal degradation of eutylone follows established pathways observed in related cathinone compounds [14] [15]. The primary degradation mechanism involves oxidative processes resulting in the loss of two hydrogen atoms, yielding a characteristic 2 Dalton mass shift observable by mass spectrometry [14]. This degradation can occur during gas chromatographic analysis if injection port temperatures exceed recommended limits [14].

The degradation products include 2,3-enamine derivatives and methylenedioxyphenyl fragments, which can be identified through their distinctive mass spectral patterns [14] [15]. Temperature-controlled storage at -20°C provides optimal stability for long-term preservation of eutylone samples, while storage at elevated temperatures (25°C) results in significant degradation within 30 days [13].

XLogP3

2.3

Sequence

X

Other CAS

17764-18-0

Wikipedia

DL-eutylone

Dates

Last modified: 02-18-2024
1. GB 108513, "Aryl-α-aminoketone derivatives", published 1967-09-27, assigned to Boehringer Ingelheim
2. Glatfelter GC, Walther D, Evans-Brown M, Baumann MH (April 2021).
3. "Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation". ACS Chemical Neuroscience. 12 (7): 1170–1177. doi:10.1021/acschemneuro.0c00797. PMID 33689284. "Eutylone". New Synthetic Drugs Database.
4. Bade R, White JM, Nguyen L, Tscharke BJ, Mueller JF, O'Brien JW, et al. (August 2020). "Determining changes in new psychoactive substance use in Australia by wastewater analysis". The Science of the Total Environment. 731: 139209. Bibcode:2020ScTEn.731m9209B. doi:10.1016/j.scitotenv.2020.139209. PMID 32417485. S2CID 218680033.
5. Krotulski AJ, Papsun DM, Chronister CW, Homan J, Crosby MM, Hoyer J, et al. (August 2020). "Eutylone Intoxications-An Emerging Synthetic Stimulant in Forensic Investigations". Journal of Analytical Toxicology. 45 (1): 8–20. doi:10.1093/jat/bkaa113. PMID 33325503.
6. Chen HY, Chien WC, Huang MN, Fang CC, Weng TI (January 2021). "Analytically confirmed eutylone (bk-EBDB) exposure in emergency department patients". Clinical Toxicology. 59 (9): 846–848. doi:10.1080/15563650.2020.1868491. PMID 33448882. S2CID 231611658.
7. Nakamura M, Takaso M, Takeda A, Hitosugi M (May 2022). "A fatal case of intoxication from a single use of eutylone: Clinical symptoms and quantitative analysis results". Legal Medicine. 58: 102085. doi:10.1016/j.legalmed.2022.102085. PMID 35537301.
8. "Tretton ämnen föreslås klassas som narkotika eller hälsofarlig vara" (in Swedish). Folkhälsomyndigheten. 25 September 2019.
9. Glatfelter, G.C., Walther, D., Evans-Brown, M., et al. Eutylone and Its structural isomers interact with monoamine transporters and induce locomotor stimulation. ACS Chem. Neurosci. (2021).
10. Lee, H.Z.S., Koh, H.B., Tan, S., et al. Identification of closely related new psychoactive substances (NPS) using solid deposition gas-chromatography infra-red detection (GC-IRD) spectroscopy. Forensic Sci. Int. 299, 21-33 (2019).

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